molecular formula C17H15FN2O3S B2693873 (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide CAS No. 895442-07-6

(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide

Cat. No.: B2693873
CAS No.: 895442-07-6
M. Wt: 346.38
InChI Key: BXLSHJQEMYFFQY-HTXNQAPBSA-N
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Description

This compound is a benzothiazole-derived hybrid featuring a fluorinated and methyl-substituted benzothiazole core conjugated with a 2,3-dimethoxybenzamide moiety. Its structural complexity places it within a broader class of benzothiazole hybrids studied for medicinal applications .

Properties

IUPAC Name

N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3S/c1-20-12-8-7-10(18)9-14(12)24-17(20)19-16(21)11-5-4-6-13(22-2)15(11)23-3/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLSHJQEMYFFQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide typically involves multiple steps. One common approach starts with the preparation of the benzothiazole ring, followed by the introduction of the fluorine and methyl substituents. The final step involves the formation of the ylidene linkage with the dimethoxybenzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazole, including (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide, exhibit promising antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi.

Case Study 1: Antimicrobial Efficacy

A study published in RSC Advances highlighted the antimicrobial activity of several thiazole derivatives. Among these, this compound was noted for its ability to inhibit Gram-positive and Gram-negative bacteria effectively. The minimum inhibitory concentrations (MICs) were reported as follows:

Microorganism MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Candida albicans25

This data indicates a strong potential for this compound in treating infections caused by resistant strains.

Anticancer Activity

The anticancer properties of thiazole derivatives have been extensively studied, revealing their potential as effective agents against various cancer cell lines.

Case Study 2: Anticancer Activity

Research published in the journal Pharmaceuticals investigated the effects of thiazole derivatives on human cancer cell lines. It was found that this compound exhibited significant cytotoxicity against breast cancer cells (MCF7) with an IC50 value of 0.8 µM.

Cell Line IC50 (µM)
MCF7 (Breast Cancer)0.8
HeLa (Cervical Cancer)1.5
A549 (Lung Cancer)1.0

These findings suggest that the compound may interfere with cellular proliferation and induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Benzothiazole Derivatives

Table 1: Key Structural Features of Comparable Benzothiazole Hybrids
Compound Name Benzothiazole Substituents Benzamide/Conjugate Group Notable Functional Groups Reference
Target Compound 6-Fluoro, 3-methyl 2,3-dimethoxybenzamide Imine, methoxy, fluoro -
N-(3-Ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide 6-Fluoro, 3-ethyl 3-fluorobenzamide Imine, fluoro (dual positions)
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) 6-Nitro Thiadiazole-thio, phenylurea Thiadiazole, urea, nitro
N-(Benzo[d]thiazol-2-yl)benzamide (3ar) None Benzamide Simple benzamide linkage

Key Observations :

  • Fluorine vs. Nitro Groups : The target compound’s 6-fluoro substituent may enhance electronegativity and metabolic stability compared to the nitro group in compound 6d, which could increase reactivity but reduce selectivity .
  • Methoxy vs. Halogen Substitutions : The 2,3-dimethoxybenzamide in the target compound likely improves solubility over the 3-fluorobenzamide in ’s analog, though the latter’s dual fluoro groups may enhance target binding via hydrophobic interactions .

Comparison :

  • The target compound’s synthesis likely involves imine formation between a substituted benzothiazole amine and 2,3-dimethoxybenzoyl chloride, similar to ’s method but with fluorinated precursors.
  • ’s use of K2CO3 and acetone for nucleophilic substitutions contrasts with ’s oxidative conditions, highlighting divergent strategies for benzothiazole functionalization .

Spectral and Physicochemical Properties

Table 3: NMR and Melting Point Data
Compound 1H-NMR Peaks (δ, ppm) Melting Point (°C) Reference
Target Compound Not available in evidence - -
Compound 2 () 3.4 (s, CH2), 4.3 (s, NH2), 7.5–8.2 (m, aromatic), 13.0 (s, NH) -
Compound 9c () Aromatic protons: 7.2–8.1 (m), triazole CH: 5.3 (s) 198–200
Compound 3ar () Aromatic protons: 7.4–8.3 (m), benzothiazole CH: 7.1 (d) -

Insights :

    Biological Activity

    (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide is a synthetic organic compound characterized by its complex structure, which includes a benzo[d]thiazole moiety and a methoxy-substituted benzamide. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

    Chemical Structure and Synthesis

    The molecular formula of the compound is C15H14FN3O2SC_{15}H_{14}FN_{3}O_{2}S, indicating the presence of fluorine, nitrogen, and sulfur within its structure. The synthesis typically involves multi-step reactions that may include:

    • Formation of the Benzo[d]thiazole Ring : This can be achieved through cyclization of 2-aminothiophenol with appropriate aldehydes or ketones.
    • Introduction of Substituents : The introduction of the fluorine atom and methoxy groups is conducted using specific reagents under controlled conditions.
    • Final Benzamide Formation : The final step involves condensation reactions to form the complete structure.

    Anticancer Properties

    Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. For instance, compounds with similar structures have shown significant inhibition of cancer cell proliferation across various cell lines:

    CompoundCell LineIC50 (μM)Mechanism
    B7A4311.5Apoptosis induction
    B7A5492.0Cell cycle arrest
    B7H12991.8Inhibition of IL-6 and TNF-α

    These findings suggest that this compound may exhibit similar properties due to its structural analogies with known active compounds .

    Antimicrobial Activity

    The antimicrobial activity of benzothiazole derivatives has also been investigated. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria:

    MicroorganismMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus12.5 μM
    Escherichia coli25 μM

    These results indicate a promising profile for this compound in combating bacterial infections .

    The mechanism by which this compound exerts its biological effects likely involves interaction with specific protein targets or enzymes. Molecular docking studies have suggested that the compound may bind to key enzymes involved in metabolic pathways, potentially inhibiting their activity and leading to apoptosis in cancer cells .

    Case Studies

    Several case studies have explored the biological activity of similar benzothiazole derivatives:

    • Case Study on Antitumor Activity : A study involving a series of benzothiazole derivatives demonstrated significant anticancer activity against A549 cells, with lead compounds exhibiting IC50 values below 10 μM.
    • Case Study on Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of various benzothiazole derivatives against clinical isolates, revealing effective inhibition against resistant strains of bacteria.

    Q & A

    Q. What spectroscopic and analytical methods are recommended for confirming the structural identity of this compound?

    Answer:

    • Nuclear Magnetic Resonance (NMR): Use 1H and 13C NMR to verify substituent positions (e.g., fluorine at C6, methoxy groups at C2/C3 of benzamide). Compare chemical shifts with analogs like N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide (δH: 3.85–3.91 ppm for OCH3; δC: 56–60 ppm for OCH3) .
    • Infrared Spectroscopy (IR): Confirm amide C=O stretch (~1650–1700 cm⁻¹) and thiazole ring vibrations (~1500 cm⁻¹) .
    • Elemental Analysis: Validate purity (>95%) by matching experimental vs. theoretical C, H, N, S values (e.g., C16H14N2O3S: Calc. C 61.13%, H 4.49%; Found C 60.89%, H 4.52%) .
    • X-ray Crystallography (if crystalline): Resolve hydrogen-bonding networks (e.g., N–H···N interactions in thiazole analogs) to confirm molecular packing .

    Q. How can synthetic routes for this compound be optimized for scalability and reproducibility?

    Answer:

    • Solvent Selection: Use pyridine or DMF for acylation reactions (e.g., coupling benzoyl chloride with thiazole precursors), as these solvents enhance nucleophilic attack on carbonyl groups .
    • Catalyst Optimization: Employ Pd/C (10% w/w) for hydrogenation steps to reduce side products (e.g., in thiazolidine intermediates) .
    • Purification: Recrystallize from ethanol or methanol to remove unreacted starting materials (e.g., residual 6-fluoro-3-methylbenzo[d]thiazol-2-amine) .
    • Reaction Monitoring: Track progress via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:1) and adjust reaction times (typically 12–24 hours) based on substituent electronic effects .

    Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

    Answer:

    • Enzyme Inhibition: Test α-glucosidase inhibition (IC50) using p-nitrophenyl-α-D-glucopyranoside as a substrate, comparing with acarbose (positive control). IC50 values <50 μM suggest therapeutic potential .
    • Anticancer Activity: Use migration/invasion assays (e.g., Boyden chamber) on metastatic cancer cells (e.g., MDA-MB-231). A 30–50% reduction at 10 μM indicates anti-metastatic potential .
    • Cytotoxicity: Perform MTT assays on non-cancerous cell lines (e.g., HEK-293) to establish selectivity indices (SI >3 preferred) .

    Advanced Research Questions

    Q. How can contradictory bioactivity data (e.g., varying IC50 across studies) be resolved?

    Answer:

    • Assay Validation: Replicate experiments under standardized conditions (e.g., pH 7.4, 37°C) and confirm compound stability via HPLC (retention time consistency) .
    • Purity Reassessment: Use high-resolution mass spectrometry (HRMS) to detect trace impurities (e.g., des-fluoro byproducts) that may skew results .
    • Computational Modeling: Perform molecular docking (AutoDock Vina) to compare binding poses in enzyme active sites (e.g., PFOR enzyme for nitroheterocycle analogs) and identify structural outliers .

    Q. What strategies enhance metabolic stability for in vivo applications?

    Answer:

    • Microsomal Stability Assays: Incubate with liver microsomes (rat/human) and monitor degradation via LC-MS. Half-life (t1/2) >60 minutes indicates suitability for pharmacokinetic studies .
    • Structural Modifications: Introduce electron-withdrawing groups (e.g., fluorine at C6) to reduce CYP450-mediated oxidation or replace labile methoxy groups with trifluoromethoxy .

    Q. How can in silico modeling predict structure-activity relationships (SAR)?

    Answer:

    • QSAR Modeling: Use Gaussian or COSMO-RS to correlate electronic parameters (e.g., Hammett σ) with bioactivity. For example, higher electron density on the benzamide ring correlates with improved α-glucosidase inhibition .
    • Dynamic Simulations: Run molecular dynamics (GROMACS) to assess binding mode persistence (RMSD <2 Å over 100 ns) in target enzymes .

    Q. What crystallographic insights are critical for understanding its solid-state behavior?

    Answer:

    • Hydrogen Bonding: Analyze N–H···N/F interactions (e.g., bond lengths ~2.8–3.0 Å) to predict solubility and polymorph stability .
    • Packing Motifs: Compare with structurally similar compounds (e.g., N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide ) to identify π-π stacking (3.5–4.0 Å spacing) or halogen bonding .

    Q. How can synergistic effects with existing therapeutics be systematically evaluated?

    Answer:

    • Combination Index (CI): Use the Chou-Talalay method to test synergy with standard drugs (e.g., paclitaxel in cancer). CI <1 indicates synergism .
    • Transcriptomic Profiling: Perform RNA-seq on treated cells to identify pathways co-regulated by the compound and partner drugs (e.g., EMT pathway inhibition) .

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